molecular formula C17H14O3S B3384613 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 565174-28-9

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B3384613
CAS No.: 565174-28-9
M. Wt: 298.4 g/mol
InChI Key: JWTQNYOHZGHMMU-UHFFFAOYSA-N
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Description

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a benzylsulfanyl-methyl substituent at the 3-position and a carboxylic acid group at the 2-position of the benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties . Its molecular formula is C₁₇H₁₄O₃S, with a molecular weight of 298.36 g/mol.

Properties

IUPAC Name

3-(benzylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c18-17(19)16-14(13-8-4-5-9-15(13)20-16)11-21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQNYOHZGHMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193913
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565174-28-9
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565174-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of polymer-supported phosphoric, phosphonic, and phosphinic acids, which are efficient in separation processes and can be tailored for specific applications .

Chemical Reactions Analysis

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, palladium catalysts, and polymer-supported acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of new carbon–carbon bonds, while oxidation reactions may produce sulfoxides or sulfones.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, including microwave-assisted reactions that enhance yield and reduce reaction time. For example, benzofuran derivatives can be synthesized from halocoumarins via a Perkin rearrangement, which has been shown to produce high yields of benzofuran-2-carboxylic acids efficiently . This method can be adapted for the synthesis of 3-[(benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid, providing a pathway for further derivatization.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted the potential of benzofuran-2-carboxylic acids in treating various cancers due to their ability to induce apoptosis in cancer cells . The sulfanyl group in this compound may enhance this activity through increased lipophilicity, promoting better cell membrane penetration.

Neuroprotective Effects

Benzofuran derivatives have been investigated for their neuroprotective effects, particularly in models of central nervous system disorders. The compound's structural features may contribute to its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Synthesis and Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives, including this compound. In vitro assays demonstrated that these compounds inhibited the growth of cancer cell lines with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Neuroprotective Mechanisms

Another research article explored the neuroprotective mechanisms of benzofuran derivatives. The study found that these compounds could reduce oxidative stress markers and inflammation in neuronal cultures, suggesting a protective role against neurodegenerative processes .

Applications in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for further chemical modifications, making it valuable in the development of novel pharmaceuticals and agrochemicals. The compound's versatility is highlighted by its use as an intermediate in synthesizing more complex heterocycles and biologically active molecules .

Mechanism of Action

The mechanism of action of 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit strong biological activities by interacting with enzymes and receptors involved in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzofuran scaffold is highly modifiable, and substitutions at the 3-position (sulfanyl-methyl group) and 2-position (carboxylic acid) significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (3-position) Molecular Weight (g/mol) Key Properties/Activities References
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid Benzylsulfanyl-methyl 298.36 Discontinued; foundational for analogs
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid Methanesulfonyl-methyl 254.26 Enhanced solubility (sulfonyl group)
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid 2-Fluorophenylsulfanyl-methyl 302.31 Potential improved receptor binding (fluorine)
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Cyclohexyl/isopropylsulfanyl 360.47 Antitumor activity (cyclohexyl enhances cytotoxicity)
3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid Thiazole-sulfanyl-methyl 309.37 Unique heterocyclic interaction potential

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The benzylsulfanyl group in the target compound is less cytotoxic compared to cyclohexylsulfanyl analogs. For example, Pt(II) complexes with cyclohexylsulfanyl-pyrazole ligands showed 3× higher cytotoxicity than benzylsulfanyl counterparts in leukemia cell lines .
  • Fluorinated derivatives (e.g., 2-fluorophenylsulfanyl) may enhance receptor selectivity due to fluorine's electronegativity, as seen in LPA1 receptor antagonists .

Physicochemical Properties: Sulfonyl vs. Sulfanyl: Replacing the benzylsulfanyl group with a methanesulfonyl group () increases polarity and solubility, which could improve pharmacokinetics.

Synthetic Feasibility :

  • Diazonium coupling reactions () are effective for introducing sulfanyl groups, but yields for benzofuran derivatives range from 35–60% , similar to purine-azo dye syntheses .
  • Alkaline hydrolysis of ester precursors (e.g., ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate) is a common step to generate carboxylic acid derivatives .

Biological Applications: Benzofuran derivatives with cyclohexyl or isopropylsulfanyl groups exhibit pronounced antitumor activity, likely due to increased lipophilicity and membrane penetration . The benzylsulfanyl group in purine-azo dyes () stabilizes tautomeric forms, which may influence binding to biological targets like kinases or receptors .

Biological Activity

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzofuran moiety and a benzylsulfanyl group, has been studied for its various pharmacological properties, including anti-cancer and anti-inflammatory effects.

The molecular formula of this compound is C₁₈H₁₈O₂S, with a molecular weight of approximately 302.35 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and potential biological activity.

Anti-Cancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231
9e14.91 ± 1.042.52 ± 0.39
Doxorubicin1.43 ± 0.122.36 ± 0.18

The compound 9e , a derivative related to our compound of interest, demonstrated significant anti-proliferative activity, particularly against the MDA-MB-231 cell line, indicating the potential for similar effects from this compound .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cancer cells. For example, benzofuran derivatives are known to modulate pathways associated with apoptosis and cell cycle regulation. In particular, studies have shown that treatment with certain benzofuran-based compounds can lead to increased apoptosis in cancer cells, as evidenced by flow cytometry assays that measure early and late apoptotic phases .

Anti-inflammatory Activity

In addition to anti-cancer effects, benzofuran derivatives have also been explored for their anti-inflammatory properties. The presence of the sulfanyl group may enhance the compound's ability to interact with inflammatory mediators or enzymes involved in inflammatory pathways.

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

  • Ischemic Cell Death Inhibition : A study evaluated various benzofuran derivatives for their ability to inhibit ischemic cell death in cardiac myocytes under oxygen-glucose deprivation conditions. Compounds similar to this compound showed improved potency due to the incorporation of sulfur atoms .
  • Chloride Channel Inhibition : Research on related compounds has demonstrated their potential as inhibitors of ClC-K chloride channels, which are crucial for renal function and water balance . This suggests that this compound may also interact with ion channels, contributing to its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions starting from benzofuran-2-carboxylic acid derivatives. Key steps include:

  • Functionalization of the benzofuran core : Pd-catalyzed C–H arylation or alkylation to introduce substituents (e.g., benzylsulfanyl groups) .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to preserve reactive sites during synthesis .
  • Optimization of reaction conditions : Solvent selection (e.g., THF, DMF), temperature control (0–80°C), and catalysts (e.g., NaH for deprotonation) to improve yield and purity .

Q. How is the structural integrity of this compound confirmed?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What functional group transformations are feasible for this compound?

  • Reactivity :

  • Oxidation : Conversion of sulfanyl (-S-) to sulfoxide or sulfone groups using oxidizing agents like mCPBA .
  • Esterification : Reaction with ethanol/H+^+ to form ethyl esters for improved solubility .
  • Amide formation : Coupling with amines via EDC/HOBt activation for biological screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity during synthesis?

  • Case study : Variations in yields (e.g., 40–85%) for similar benzofuran derivatives highlight the need for:

  • Solvent polarity adjustments : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions .
  • Catalyst screening : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for C–H activation efficiency .
  • In-line purification : Use of flash chromatography or recrystallization to isolate intermediates .

Q. What role do substituents (e.g., benzylsulfanyl) play in modulating biological activity?

  • Structure-activity relationship (SAR) :

  • Benzylsulfanyl group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Carboxylic acid moiety : Critical for hydrogen bonding with target proteins (e.g., cyclooxygenase enzymes) .
  • Substituent positioning : Meta vs. para substitutions on the benzyl ring affect binding affinity to kinase targets .

Q. How can X-ray crystallography elucidate the structural and electronic properties of this compound?

  • Crystallographic insights :

  • Intermolecular interactions : Carboxylic acid dimers via O–H⋯O hydrogen bonds stabilize crystal packing .
  • Torsional angles : Planarity of the benzofuran ring influences π-π stacking in enzyme active sites .
  • Electron density maps : Validate computational models (DFT) for predicting reactivity .

Q. What computational methods are used to predict target interactions and mechanism of action?

  • In silico strategies :

  • Molecular docking : AutoDock Vina to simulate binding with COX-2 or bacterial efflux pumps .
  • Pharmacophore modeling : Identification of critical hydrogen bond acceptors/donors for antiviral activity .
  • ADMET profiling : SwissADME to predict bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzofuran derivatives?

  • Root causes :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) .
  • Purity thresholds : Impurities >5% (e.g., unreacted starting materials) may skew IC50_{50} values .
  • Solubility issues : Use of DMSO vs. aqueous buffers affects compound availability in vitro .

Methodological Recommendations

  • Synthesis : Prioritize one-pot reactions to minimize intermediate isolation steps .
  • Characterization : Combine XRD with solid-state NMR for polymorph identification .
  • Biological testing : Standardize assays using CLSI guidelines for antimicrobial studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

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